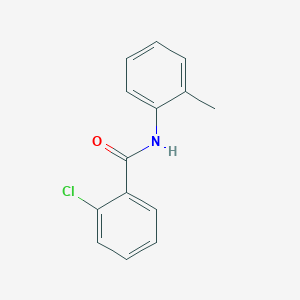

2-chloro-N-(2-methylphenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-N-(2-methylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO/c1-10-6-2-5-9-13(10)16-14(17)11-7-3-4-8-12(11)15/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKDQLCZFOLMOLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947365 | |

| Record name | 2-Chloro-N-(2-methylphenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2447-91-8 | |

| Record name | 2-Chloro-N-(2-methylphenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC6922 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6922 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-N-(2-methylphenyl)benzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 Chloro N 2 Methylphenyl Benzamide

Established Synthetic Pathways to 2-chloro-N-(2-methylphenyl)benzamide

The formation of the amide bond in this compound is typically achieved through well-established amidation reactions. These methods, while effective, are increasingly being supplemented by more sustainable and environmentally benign alternatives.

Conventional Amidation Approaches and Reaction Conditions

The most common method for the synthesis of this compound involves the reaction of an activated carboxylic acid derivative, typically an acyl chloride, with an aniline (B41778). A specific example is the preparation of the title compound from 2-chlorobenzoyl chloride and 2-methylaniline. nih.govresearchgate.net This reaction is often carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

Another conventional approach involves the use of coupling reagents that activate the carboxylic acid in situ. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently employed. However, these methods often generate stoichiometric amounts of byproducts that can complicate purification.

A study by Gowda et al. describes a method for the preparation of this compound, which was subsequently used to obtain single crystals for X-ray diffraction studies. nih.govresearchgate.netnih.govlibretexts.org The purity of the synthesized compound was confirmed by its melting point and characterized using infrared and NMR spectroscopy. nih.govresearchgate.netnih.govlibretexts.org

Table 1: Conventional Synthesis of this compound

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Reference |

| 2-chlorobenzoyl chloride | 2-methylaniline | Base (e.g., pyridine, triethylamine) in an inert solvent | This compound | nih.govresearchgate.net |

| 2-chlorobenzoic acid | 2-methylaniline | Coupling agent (e.g., DCC, EDCI), base, solvent | This compound | General Method |

Green Chemistry and Sustainable Synthetic Routes for Benzamide (B126) Synthesis

In recent years, there has been a significant shift towards the development of greener and more sustainable methods for amide bond formation. These approaches aim to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times and improved yields. researchgate.net A study on the microwave-assisted synthesis of "2-chloro-N-p-tolylacetamide" demonstrated a significant reduction in reaction time from 5-6 hours to 5-10 minutes, with good yields. researchgate.net While not directly on the title compound, this suggests the potential for similar rate enhancements in the synthesis of this compound.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including enhanced safety, better heat and mass transfer, and the potential for automation. nih.gov Flow chemistry has been successfully applied to amide synthesis, including the production of active pharmaceutical ingredients. nih.govresearchgate.net These systems can operate at elevated temperatures and pressures, allowing for rapid reactions and high throughput. nih.gov

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a cornerstone of green chemistry. rug.nl Biocatalysis offers high selectivity under mild reaction conditions, reducing the environmental impact of chemical processes. rug.nl While specific examples for the synthesis of this compound are not prevalent, the broader application of enzymes in amide synthesis is a promising area of research. rug.nl

Catalytic Methods: The development of catalytic direct amidation reactions is a key goal in green chemistry. Boric acid has been shown to be an effective catalyst for the condensation of carboxylic acids and amines, generating water as the only byproduct. rsc.org Other research has focused on the use of iron dust as a reductant and additive for the synthesis of N-aryl amides from nitroarenes and acyl halides in water. nih.gov

Table 2: Green and Sustainable Approaches to Benzamide Synthesis

| Method | Key Features | Potential Application to this compound | Reference |

| Microwave-Assisted Synthesis | Rapid reaction times, reduced solvent usage | Faster and more efficient synthesis from 2-chlorobenzoic acid and 2-methylaniline | researchgate.net |

| Flow Chemistry | Enhanced safety, scalability, and control | Continuous production with high throughput | nih.govresearchgate.netbohrium.com |

| Biocatalysis | High selectivity, mild conditions, environmentally benign | Enantioselective synthesis of chiral analogs | rug.nl |

| Boric Acid Catalysis | Atom-economical, water as the only byproduct | Direct amidation of 2-chlorobenzoic acid with 2-methylaniline | rsc.org |

| Iron-Catalyzed Amidation | Use of an inexpensive and environmentally benign metal catalyst in water | Synthesis from 2-chloronitrobenzene and a benzoyl halide derivative | nih.gov |

Advanced Synthetic Transformations and Functionalization of this compound Scaffold

The this compound core serves as a versatile template for the development of new molecules with diverse properties. Advanced synthetic methods allow for precise modifications of this scaffold.

Substituent Modifications on the Benzoyl and Anilino Rings

The introduction of new substituents onto the aromatic rings of this compound can significantly alter its biological activity and physical properties.

Palladium-Catalyzed Cross-Coupling Reactions: The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds and can be employed to introduce a variety of aryl and heteroaryl groups. libretexts.orgrsc.orgwikipedia.orgnih.govnih.gov This reaction typically utilizes a palladium catalyst with a specialized phosphine (B1218219) ligand. While often used for the primary synthesis of amides, it can also be adapted for the derivatization of the anilino ring.

C-H Activation: Direct functionalization of C-H bonds is an increasingly important strategy in organic synthesis. rsc.org Palladium-catalyzed C-H activation can be used to introduce new functional groups at specific positions on the aromatic rings, avoiding the need for pre-functionalized starting materials. rsc.org

A specific example of substituent modification is the synthesis of N-(2-Chloro-5-methylphenyl)benzamide, which demonstrates the introduction of an additional methyl group on the anilino ring. nih.gov

Heterocyclic Ring Annulations and Fused Systems Incorporating this compound Core

The fusion of heterocyclic rings onto the this compound scaffold can lead to the creation of novel polycyclic structures with unique three-dimensional shapes and biological profiles.

One approach to forming fused systems is through intramolecular C-H amidation. For example, copper-catalyzed reactions have been used to synthesize quinazolinone derivatives from 2-iodobenzamide (B1293540) derivatives and various amines. researchgate.net This type of cyclization could potentially be applied to derivatives of this compound to construct novel fused heterocyclic systems.

Furthermore, the synthesis of fused N-heterocycles from 2-nitrobiaryls via a transition-metal-free electrophilic amination of arene C-H bonds has been reported. nih.gov This methodology provides a route to carbazoles and other N-heterocycles that could be adapted for the elaboration of the this compound structure.

Chiral Synthesis and Stereoselective Derivatization of this compound Analogs

The introduction of chirality into the this compound framework can lead to enantiomers with distinct biological activities. Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond, is a key feature of many substituted benzamides. nih.govacs.org

Atroposelective Synthesis: Peptide-catalyzed enantioselective bromination has been successfully employed for the synthesis of atropisomeric benzamides. nih.govacs.orgresearchgate.net This method allows for the creation of axially chiral compounds with high enantiomeric excess. The development of such catalytic asymmetric methods is crucial for accessing enantiopure benzamide derivatives.

Diastereoselective Synthesis: When a chiral center already exists in the molecule, new stereocenters can be introduced with high diastereoselectivity. For instance, the reversal of diastereoselectivity in the synthesis of 3-carboxamide-1,4-benzodiazepin-5-ones has been achieved by varying the cyclization methodology. nih.gov Nickel-catalyzed asymmetric reductive hydroarylation of vinyl amides has also been reported to produce enantioenriched α-arylbenzamides. researchgate.netuzh.chuzh.chnih.gov These strategies can be applied to create complex chiral analogs of this compound.

Catalyst Development for this compound Synthesis and Derivatization

The efficient synthesis and subsequent chemical modification of this compound rely heavily on the advancement of catalytic methods. Catalysts are instrumental in increasing reaction efficiency, improving product yields, and directing the selectivity of chemical transformations. The development of catalysts for this purpose is primarily focused on two main areas: homogeneous catalysis, where the catalyst and reactants are in the same phase, and heterogeneous catalysis, where the catalyst is in a different phase, often a solid.

Homogeneous Catalysis Applications in Benzamide Formation

Homogeneous catalysis is a cornerstone in the synthesis of benzamides, including this compound, which is typically formed from an amine and an acyl chloride. chegg.com These reactions often employ soluble metal complexes or small organic molecules to accelerate the crucial amide bond formation.

A classic method for this type of synthesis is the Schotten-Baumann reaction, which utilizes a base catalyst to facilitate the reaction and neutralize the hydrochloric acid byproduct. uomustansiriyah.edu.iq Modern advancements have introduced a variety of metal catalysts that offer greater efficiency and control. For instance, copper triflate has been demonstrated as an effective catalyst for the Friedel–Crafts benzoylation of aniline derivatives, a key step in forming the core structure of many benzamides. researchgate.net In this process, the amine group is first protected via N-acylation with an acyl chloride, followed by a copper-catalyzed benzoylation. researchgate.net

Nickel-based catalysts have also emerged as powerful tools, particularly in the synthesis of complex benzamide derivatives. nih.gov Chiral nickel catalysts are used in asymmetric synthesis to produce enantioenriched α-arylbenzamides from vinyl amides and aryl halides. nih.gov While not a direct synthesis of this compound, these methods are highly relevant for its derivatization, enabling the selective introduction of aryl groups. nih.gov Mechanistic studies, including Density Functional Theory (DFT) calculations, have been crucial in understanding these nickel-catalyzed reactions, suggesting that stabilizing intramolecular non-covalent interactions play a more significant role than steric effects in catalyst activity. researchgate.net

Table 1: Examples of Homogeneous Catalyst Systems for Benzamide Synthesis and Derivatization

| Catalyst System | Reaction Type | Key Features | Relevant Findings |

| Copper Triflate | Friedel–Crafts Benzoylation | Reusable catalyst, high selectivity for para-position. | Efficient for synthesizing aminobenzophenone derivatives from anilides. researchgate.net |

| Nickel/Chiral Ligand | Asymmetric Hydroarylation | Produces enantioenriched α-arylbenzamides under mild conditions. | Enables regioselective introduction of aryl groups, creating new stereocenters. nih.gov |

| Aqueous Base (e.g., NaOH) | Schotten-Baumann Reaction | Simple, classic method; base neutralizes HCl byproduct. | Fundamental for the synthesis of benzanilides from aniline and benzoyl chloride. uomustansiriyah.edu.iqorgsyn.org |

Heterogeneous Catalysis and Solid-Phase Synthesis Techniques

Heterogeneous catalysts provide significant operational advantages, most notably the ease of separation from the reaction mixture and the potential for recycling, which aligns with the principles of green chemistry. nih.govnih.gov For N-acylation reactions, which are fundamental to benzamide synthesis, various solid catalysts have been developed.

Materials such as anatase phase TiO2 nanoparticles have been shown to be highly efficient heterogeneous catalysts for the N-acylation of diverse amines under solvent-free conditions. researchgate.net Similarly, alumina (B75360) has been used as a low-cost and environmentally friendly Lewis acid catalyst in continuous-flow systems for N-acetylation, using safer reagents like acetonitrile (B52724) instead of traditional acyl chlorides. nih.gov Research into Ullmann-type N-arylation reactions has also explored heterogeneous systems, employing copper and palladium species immobilized on various supports. researchgate.net

Solid-phase synthesis is another powerful technique that facilitates the rapid construction of libraries of compounds, including benzamides and their derivatives. acs.orgnih.govnih.gov In this approach, one of the reactants is anchored to a solid support, such as a resin, while the other reagents are added in solution. acs.org This methodology allows for iterative reaction steps, such as acylation and alkylation, with simplified purification, as excess reagents and byproducts can be washed away easily before the final product is cleaved from the support. acs.orgacs.org This technique has been successfully used to create libraries of oligo(p-benzamide)s and other complex benzamide structures. acs.orgacs.orgfigshare.com

Table 2: Overview of Heterogeneous and Solid-Phase Techniques

| Technique | Catalyst/Support Example | Application | Advantages |

| Heterogeneous Catalysis | TiO2 Nanoparticles | N-acylation of amines. researchgate.net | Catalyst is easily recovered and reused; often uses mild, solvent-free conditions. researchgate.net |

| Heterogeneous Catalysis | Alumina (in continuous flow) | N-acetylation of amines. nih.gov | Utilizes safer reagents (acetonitrile); time and cost-efficient. nih.gov |

| Solid-Phase Synthesis | Wang Resin | Synthesis of oligo(p-benzamide)s. acs.org | Facilitates high-throughput synthesis and purification; allows for complex, multi-step reactions. acs.orgacs.org |

Reaction Mechanism Studies in the Synthesis of this compound and its Derivatives

Understanding the reaction mechanism is fundamental to optimizing synthetic protocols. The formation of this compound from 2-chlorobenzoyl chloride and 2-methylaniline follows a well-established nucleophilic acyl substitution pathway. pearson.comchemguide.co.uk

The reaction proceeds in two primary stages: addition followed by elimination. chemguide.co.uk

Nucleophilic Attack: The nitrogen atom of the amine (2-methylaniline) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride (2-chlorobenzoyl chloride). chemguide.co.ukdoubtnut.com This initial attack leads to the formation of a tetrahedral intermediate, where the carbonyl double bond breaks, and the oxygen atom gains a negative charge. chemguide.co.uk

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond reforms, and in the process, the chloride ion—a good leaving group—is expelled. chemguide.co.uk

Deprotonation: A base, often a second molecule of the amine reactant, removes a proton from the nitrogen atom to neutralize the positive charge, yielding the final amide product and an ammonium (B1175870) salt byproduct (e.g., 2-methylammonium chloride). uomustansiriyah.edu.iqchemguide.co.uk

For catalyzed reactions, the mechanisms are more intricate. In copper-catalyzed Ullmann-type N-arylations, the proposed mechanism involves the interaction of the amine and the aryl halide with the copper catalyst, leading to the formation of the C–N bond through a catalytic cycle. researchgate.net In nickel-catalyzed reactions, such as the hydroarylation of vinyl amides, the mechanism can involve radical intermediates and different stereodetermining steps compared to traditional pathways. researchgate.net

Structural studies of this compound itself reveal important conformational details. X-ray crystallography has shown that the two aromatic rings are nearly coplanar. nih.govresearchgate.net The ortho-chloro atom on the benzoyl ring is positioned syn to the carbonyl oxygen, while the ortho-methyl group on the anilino ring is syn to the N—H bond. nih.govresearchgate.net These structural insights are valuable for understanding intermolecular interactions, such as the N—H···O hydrogen bonds that link molecules into chains within the crystal lattice, and for predicting the reactivity of the molecule in derivatization reactions. nih.govresearchgate.net

Advanced Structural Elucidation and Conformational Analysis of 2 Chloro N 2 Methylphenyl Benzamide

Single-Crystal X-ray Diffraction Studies on 2-chloro-N-(2-methylphenyl)benzamide and its Co-crystals

Single-crystal X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid. This method has been employed to elucidate the precise molecular structure of this compound, providing critical insights into its solid-state conformation, crystal packing, and the nature of its intermolecular interactions. The analysis reveals the spatial orientation of the constituent aromatic rings and the central amide linkage, which are fundamental to understanding its chemical and physical properties.

Colorless, plate-like single crystals suitable for X-ray diffraction studies have been obtained through the slow evaporation of an ethanol (B145695) solution of the compound at room temperature. researchgate.netnih.goviucr.org The crystal structure was determined using an Oxford Diffraction Xcalibur Ruby Gemini diffractometer. nih.gov

| Parameter | Value |

|---|---|

| Chemical formula | C₁₄H₁₂ClNO researchgate.netnih.gov |

| Formula weight | 245.70 researchgate.netnih.gov |

| Temperature | 295 K researchgate.netnih.gov |

| Wavelength | 0.71073 Å (Mo Kα) researchgate.netnih.gov |

| Crystal system | Orthorhombic researchgate.netnih.gov |

| Space group | Pna2₁ researchgate.net |

| Unit cell dimensions | a = 9.746 (3) Å b = 6.077 (3) Å c = 20.797 (7) Å researchgate.netnih.gov |

| Volume | 1231.8 (8) ų researchgate.netnih.gov |

| Z (molecules per unit cell) | 4 researchgate.netnih.gov |

| Calculated density | 1.325 Mg m⁻³ researchgate.net |

In the solid state, the crystal structure of this compound is primarily stabilized by intermolecular N—H···O hydrogen bonds. researchgate.netnih.goviucr.org These interactions are a defining feature of the crystal packing, where the amide hydrogen (N—H) of one molecule acts as a hydrogen bond donor to the carbonyl oxygen (C=O) of an adjacent molecule. nih.gov This specific hydrogen bonding motif links the molecules into infinite one-dimensional chains that propagate along the a-axis of the unit cell. researchgate.netnih.goviucr.org

The geometry of this crucial interaction has been precisely determined, confirming the formation of a robust hydrogen-bonded network. nih.gov The ortho-chloro substituent in the benzoyl ring is positioned syn to the C=O bond, while the ortho-methyl group on the anilino ring is syn to the N—H bond. nih.goviucr.org This arrangement facilitates the observed head-to-tail alignment of molecules in the crystal lattice.

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| N1—H1···O1ⁱ | 0.86 (1) | 2.00 (1) | 2.853 (5) | 171 (5) |

Polymorphism is the ability of a solid material to exist in multiple crystalline forms that differ in their molecular packing or conformational arrangement. To date, the scientific literature has reported a single crystal structure for this compound, obtained from an ethanol solution. researchgate.netnih.goviucr.org There are no comprehensive studies available that investigate the existence of conformational polymorphs or pseudopolymorphs (solvates or hydrates) for this specific compound. The exploration of different crystallization conditions, such as varying solvents or temperatures, would be necessary to determine if alternative crystalline forms can be isolated.

A key structural feature of this compound is the relative orientation of its two aromatic rings—the 2-chlorophenyl ring and the 2-methylphenyl ring. X-ray diffraction analysis reveals that the two rings are nearly coplanar, with a very small dihedral angle of 4.08 (18)° between them. researchgate.netnih.goviucr.org This near-planarity is a notable characteristic when compared to other structurally similar benzanilides. For instance, the dihedral angle in 2-chloro-N-(3-methylphenyl)benzamide is significantly larger at 38.7 (1)°. iucr.org

While the aromatic rings themselves are almost coplanar, the central amide core (–NH–C(=O)–) is substantially twisted out of the planes of these rings. iucr.org This twist is necessary to accommodate the steric hindrance from the ortho substituents on both rings.

| Description | Angle (°) |

|---|---|

| Angle between the 2-chlorophenyl and 2-methylphenyl rings | 4.08 (18) iucr.org |

| Twist of the amide core relative to the 2-chlorophenyl ring plane | 58.77 (27) iucr.org |

| Twist of the amide core relative to the 2-methylphenyl ring plane | 56.30 (28) iucr.org |

Solution-State Spectroscopic Characterization for Conformational Dynamics

While X-ray crystallography provides a static picture of the molecule in the solid state, solution-state spectroscopic techniques are essential for understanding its behavior and conformational dynamics in a fluid medium.

NMR spectroscopy is a powerful tool for characterizing the structure of molecules in solution. The compound this compound has been characterized by NMR to confirm its identity and purity prior to crystallographic studies. iucr.orgnih.gov

In substituted amides, the partial double-bond character of the C–N amide bond can lead to restricted rotation, resulting in distinct chemical environments for substituents on the nitrogen atom, a phenomenon observable by NMR. Dynamic NMR (DNMR) studies, which involve recording spectra at variable temperatures, can be used to quantify the energy barrier for this rotation. At low temperatures, rotation is slow on the NMR timescale, and separate signals may be observed for different conformers. As the temperature increases, rotation becomes faster, causing these signals to broaden and eventually coalesce into a single averaged signal. The temperature of coalescence allows for the calculation of the rotational energy barrier (ΔG‡).

While the principle is well-established for amides, specific dynamic NMR studies to determine the rotational barriers around the amide C–N bond for this compound have not been reported in the reviewed literature. Such an analysis would provide valuable data on the molecule's conformational flexibility in solution.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their local environment. The compound has been characterized by infrared spectroscopy as part of its general identification. iucr.orgnih.govnih.govnih.gov

For N-substituted benzamides, several key vibrational modes are of particular interest:

N–H Stretching: The frequency of the N–H stretching vibration is highly sensitive to hydrogen bonding. In the solid state, where strong N–H···O hydrogen bonds are present, this band is expected to appear at a lower frequency (typically 3300-3100 cm⁻¹) compared to a non-hydrogen-bonded N–H group in a dilute solution.

C=O Stretching (Amide I band): The carbonyl stretch is one of the most intense bands in the IR spectrum of amides, typically appearing in the region of 1680-1630 cm⁻¹. Its position is also influenced by hydrogen bonding; involvement of the carbonyl oxygen as a hydrogen bond acceptor typically shifts the band to a lower frequency.

N–H Bending (Amide II band): This mode involves coupling of the N–H in-plane bend and C–N stretch and is found around 1550 cm⁻¹.

A detailed vibrational analysis, including specific band assignments from experimental FT-IR and Raman spectra correlated with theoretical calculations (e.g., Density Functional Theory), would offer deeper insight into the conformational and electronic structure of this compound. However, such a detailed assignment is not available in the primary crystallographic reports.

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives of this compound

Should chiral derivatives or atropisomers of this compound be synthesized and resolved, CD spectroscopy would be an invaluable tool for their stereochemical characterization. The technique measures the differential absorption of left- and right-circularly polarized light, providing information about the three-dimensional structure of chiral molecules.

Hypothetical CD Spectral Features and Interpretation:

For a chiral derivative, one would expect to observe distinct Cotton effects in the CD spectrum, which are characteristic positive or negative bands corresponding to the electronic transitions of the chromophores within the molecule. The primary chromophores in this compound are the two aromatic rings and the amide group.

The sign and intensity of the Cotton effects would be directly related to the absolute configuration of the atropisomer. For instance, one enantiomer might exhibit a positive Cotton effect at a certain wavelength, while its mirror image would show a negative Cotton effect of equal magnitude at the same wavelength.

Furthermore, the conformation of the molecule, particularly the dihedral angle between the two aromatic rings, would significantly influence the CD spectrum. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectra for different conformations and absolute configurations. rsc.org By comparing the experimental CD spectrum with the calculated spectra, it would be possible to assign the absolute configuration of the isolated enantiomers.

The solvent environment can also play a crucial role in the CD spectra of N-arylbenzamides. rsc.org Changes in solvent polarity could alter the conformational equilibrium of the molecule, leading to observable changes in the CD spectrum. This sensitivity could be exploited to study the conformational dynamics and the stability of the atropisomers in different environments.

Gas-Phase Structural Investigations and Mass Spectrometry Fragmentation Pathways

Gas-phase structural investigations using mass spectrometry provide crucial information about the intrinsic properties of a molecule, free from intermolecular interactions present in the solid state. The fragmentation pathways of this compound upon ionization can be predicted based on the established principles of mass spectrometry for amides and aromatic compounds. libretexts.orglibretexts.orgslideshare.netmiamioh.edu

Electron ionization (EI) is a common technique that bombards the molecule with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation. The resulting mass spectrum displays the mass-to-charge ratio (m/z) of the parent ion and its various fragments, with the relative abundance of each ion providing clues to its stability.

Predicted Fragmentation Pathways:

The molecular ion of this compound (C₁₄H₁₂ClNO) would have an m/z of approximately 245.7. The fragmentation of this ion is expected to proceed through several key pathways, primarily involving cleavage of the amide bond and reactions within the aromatic rings.

A primary fragmentation event would be the α-cleavage of the amide bond, leading to the formation of the benzoyl cation and the 2-methylphenylaminyl radical, or vice versa. The most likely and abundant fragment would be the resonance-stabilized 2-chlorobenzoyl cation.

Another significant fragmentation pathway involves the loss of a neutral molecule, such as CO, from the benzoyl cation. The presence of the chlorine and methyl substituents would also influence the fragmentation, potentially leading to the loss of a chlorine radical or a methyl radical.

Based on the fragmentation pattern of the closely related compound o-toluamide (2-methylbenzamide), we can anticipate the following key fragments for this compound. nist.gov

| Proposed Fragment Ion | Structure | m/z (approx.) | Plausible Origin |

| [C₇H₄ClO]⁺ | 2-chlorobenzoyl cation | 139 | α-cleavage of the amide C-N bond |

| [C₇H₅Cl]⁺˙ | Chlorotoluene radical cation | 126 | Rearrangement and cleavage |

| [C₇H₇]⁺ | Tropylium ion | 91 | Loss of Cl from chlorotoluene fragment |

| [C₆H₄Cl]⁺ | Chlorophenyl cation | 111 | Loss of CO from 2-chlorobenzoyl cation |

| [C₇H₈N]⁺ | 2-methylanilium ion | 106 | α-cleavage with charge retention on the nitrogen-containing fragment |

It is important to note that these are predicted pathways, and the actual fragmentation pattern would need to be confirmed by experimental mass spectrometry data.

Solid-State NMR and PXRD for Amorphous and Microcrystalline Forms of this compound

The characterization of the solid-state forms of a compound is critical, as different crystalline (polymorphic) and amorphous forms can exhibit distinct physical and chemical properties. americanpharmaceuticalreview.comrigaku.comamericanpharmaceuticalreview.comnih.govresearchgate.net Solid-state Nuclear Magnetic Resonance (ssNMR) and Powder X-ray Diffraction (PXRD) are powerful, complementary techniques for this purpose. emory.edumdpi.comst-andrews.ac.uk

Powder X-ray Diffraction (PXRD):

PXRD is a primary technique for distinguishing between crystalline and amorphous materials and for identifying different polymorphic forms. eag.comresearchgate.net Crystalline materials produce a characteristic diffraction pattern with sharp peaks at specific 2θ angles, which is a fingerprint of their unique crystal lattice. nih.govresearchgate.netnih.gov In contrast, amorphous materials lack long-range order and therefore produce a broad, diffuse halo in their PXRD pattern. americanpharmaceuticalreview.comnih.gov

For this compound, a crystalline form has been identified and its structure determined by single-crystal X-ray diffraction. nih.govresearchgate.net This allows for the theoretical calculation of its PXRD pattern, which can then be used as a reference to identify this specific crystalline form in bulk samples.

Crystallographic Data for this compound:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 9.746 |

| b (Å) | 6.077 |

| c (Å) | 20.797 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1231.8 |

| Z | 4 |

Data obtained from single-crystal X-ray diffraction studies. nih.govresearchgate.net

If other polymorphic or amorphous forms of this compound were to be prepared, for example through rapid cooling of a melt or by different crystallization conditions, PXRD would be the initial method of choice for their identification. Each new polymorph would exhibit a unique PXRD pattern, while an amorphous form would show the characteristic halo.

Solid-State NMR (ssNMR):

Solid-state NMR is a powerful technique that provides information about the local chemical environment of atoms in the solid state. emory.edumdpi.comst-andrews.ac.ukrsc.orgnih.gov Unlike PXRD, which is sensitive to long-range order, ssNMR probes the short-range order and can distinguish between different solid forms even when they are both crystalline.

For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. The chemical shifts of the carbon and nitrogen atoms are highly sensitive to their local environment, including molecular conformation and intermolecular interactions such as hydrogen bonding.

In different polymorphs, the molecules may adopt slightly different conformations or pack in different ways, leading to distinct ssNMR spectra. For example, the ¹³C chemical shifts of the carbonyl carbon and the aromatic carbons would likely differ between polymorphs. Similarly, the ¹⁵N chemical shift of the amide nitrogen would be sensitive to the hydrogen bonding environment.

For an amorphous form, the ssNMR signals are typically broader than for a crystalline form due to the distribution of local environments. However, ssNMR can still provide valuable information about the average conformation and molecular mobility in the amorphous state.

By combining PXRD and ssNMR, a comprehensive understanding of the solid-state landscape of this compound can be achieved, enabling the identification and characterization of its various crystalline and amorphous forms.

Computational and Theoretical Investigations of 2 Chloro N 2 Methylphenyl Benzamide

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. Such calculations would provide significant insights into the properties of 2-chloro-N-(2-methylphenyl)benzamide. However, specific studies applying DFT to this compound are not available in the current body of scientific literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy gap between these orbitals helps determine the molecule's reactivity, with a smaller gap suggesting higher reactivity. For this compound, a HOMO-LUMO analysis would identify the electron-donating and electron-accepting regions, respectively.

HOMO: Would likely be located on the electron-rich N-(2-methylphenyl) moiety.

LUMO: Would likely be distributed over the electron-withdrawing 2-chlorobenzoyl portion of the molecule.

A data table for the HOMO-LUMO energies and the energy gap cannot be provided due to the absence of published research.

Electrostatic Potential Surface (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. For this compound, an MEP map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen and chlorine atoms, indicating sites for electrophilic attack.

Positive Potential (Blue): Located around the amide hydrogen (N-H), indicating a site for nucleophilic attack.

Specific potential values and a detailed map are not available from existing studies.

Spectroscopic Property Prediction (NMR, UV-Vis, IR)

Theoretical calculations can predict spectroscopic properties, which can then be compared with experimental data to validate the computational model.

NMR: Calculations would predict the ¹H and ¹³C chemical shifts.

UV-Vis: The analysis would predict the electronic transitions and maximum absorption wavelengths (λmax).

IR: Vibrational frequency calculations would predict the characteristic peaks, such as the C=O and N-H stretching frequencies. While experimental spectra have been recorded to characterize the compound, the corresponding predictive computational studies have not been published.

NBO (Natural Bond Orbital) Analysis

NBO analysis provides a detailed understanding of intramolecular bonding and interactions, such as hyperconjugation and charge transfer. For this compound, an NBO analysis would quantify the delocalization of electron density between the filled and empty orbitals, contributing to the molecule's stability. No NBO analysis for this compound has been reported.

Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment (e.g., solvents). An MD simulation of this compound would reveal:

The preferred conformations of the molecule in different solvents.

The stability of intramolecular and intermolecular hydrogen bonds.

The rotational barriers around the amide bond.

Currently, there are no published MD simulation studies specifically for this compound.

Molecular Docking and Binding Affinity Prediction with Biological Targets (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a protein receptor. This is widely used in drug discovery to predict the binding affinity and mode of action of a compound. While docking studies have been performed on derivatives, no such studies have been reported for this compound itself. Such an investigation would involve:

Identifying a potential biological target (e.g., an enzyme or receptor).

Docking the 3D structure of this compound into the active site of the target.

Calculating a docking score to estimate binding affinity and analyzing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions).

Without these studies, no data on potential biological targets or binding affinities can be provided.

Protein-Ligand Interaction Fingerprints

Protein-ligand interaction fingerprints (IFPs) are powerful computational tools that translate the complex three-dimensional information of a protein-ligand complex into a one-dimensional bit string, encoding the presence or absence of specific interactions. researchgate.netnih.gov This allows for the rapid screening of large compound libraries and the characterization of binding modes. While specific IFP studies on this compound are not yet prevalent in the public domain, the methodology holds significant promise for understanding its potential biological targets.

The generation of an IFP for this compound would involve docking the molecule into the binding site of a target protein. The resulting pose would then be analyzed to identify key interactions such as:

Hydrogen bonds: The amide group of this compound, with its N-H donor and C=O acceptor, is a prime candidate for forming hydrogen bonds with amino acid residues. nih.gov

Hydrophobic contacts: The two aromatic rings provide significant surface area for hydrophobic interactions with nonpolar residues in a binding pocket.

Halogen bonds: The chlorine atom on the benzoyl ring can participate in halogen bonding, a directional interaction with a nucleophilic atom.

π-π stacking: The aromatic rings can engage in stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Different types of IFPs could be employed, such as the Atomic Pairwise Interaction Fingerprint (APIF), which considers the relative positions and types of all interacting atom pairs, or the Structural Protein-Ligand Interaction Fingerprints (SPLIF), which encode the 3D structures of the interacting fragments. nih.gov A hypothetical IFP for this compound interacting with a protein kinase, for instance, might highlight a crucial hydrogen bond between the amide N-H and a backbone carbonyl in the hinge region of the kinase.

A simplified, hypothetical interaction fingerprint is presented in the table below, illustrating how the presence or absence of specific interactions could be encoded.

| Interaction Type | Amino Acid Residue | Present (1) / Absent (0) |

| Hydrogen Bond (Donor) | ASP 145 (OD1) | 1 |

| Hydrogen Bond (Acceptor) | LEU 83 (HN) | 1 |

| Hydrophobic Contact | VAL 65 | 1 |

| Hydrophobic Contact | ILE 130 | 1 |

| π-π Stacking | PHE 85 | 0 |

| Halogen Bond | TYR 80 (OH) | 1 |

Binding Site Analysis and Hotspot Identification

Molecular docking simulations are a cornerstone of computational drug discovery, used to predict the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies could reveal potential biological targets by screening it against a library of protein structures.

A typical workflow would involve:

Preparation of the ligand: The 3D structure of this compound, likely derived from its known crystal structure, would be energy minimized. nih.govresearchgate.net

Preparation of the receptor: The 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential entities would be removed, and hydrogen atoms would be added.

Docking simulation: Using software like AutoDock or Glide, the ligand would be flexibly docked into the defined binding site of the receptor.

Analysis of results: The resulting poses would be scored based on their predicted binding affinity. The top-scoring poses would be analyzed to identify key interactions and "hotspots" in the binding site where the ligand makes the most significant energetic contributions.

For example, a docking study of a related compound, 4-amino-N-(2,6-dimethylphenyl)benzamide, identified it as a potent and selective anticonvulsant. researchgate.net Similar studies on this compound could uncover novel therapeutic applications. The analysis of the binding site would focus on the complementarity between the ligand and the protein, both in terms of shape and chemical properties. Hotspot identification would pinpoint specific residues that, if mutated, would significantly impact the binding affinity.

The table below summarizes the key parameters from the crystal structure of this compound, which would serve as the foundational data for any docking study. nih.govresearchgate.net

| Parameter | Value |

| Chemical Formula | C₁₄H₁₂ClNO |

| Molecular Weight | 245.70 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a | 9.746 (3) Å |

| b | 6.077 (3) Å |

| c | 20.797 (7) Å |

| Dihedral angle between aromatic rings | 4.08 (18)° |

QSAR (Quantitative Structure-Activity Relationship) Modeling of this compound Derivatives (Pre-Clinical Focused)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies on derivatives of this compound have been published, the principles of QSAR are highly applicable for guiding the synthesis of more potent analogs.

A preclinical QSAR study would typically involve the following steps:

Data set selection: A series of derivatives of this compound would be synthesized and their biological activity (e.g., IC50 against a specific enzyme) would be measured.

Descriptor calculation: For each molecule in the series, a set of molecular descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, number of hydrogen bond donors/acceptors) and 3D descriptors (e.g., molecular surface area, volume).

Model building: Using statistical methods like multiple linear regression or machine learning algorithms, a QSAR model would be developed that correlates the descriptors with the biological activity.

Model validation: The predictive power of the model would be assessed using techniques like cross-validation and by testing it on an external set of compounds.

For instance, a study on a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives successfully used molecular docking and ADMET prediction to understand their antidiabetic activity. nih.gov A similar approach for derivatives of this compound could involve modifying the substitution pattern on the aromatic rings and correlating these changes with activity. The resulting QSAR model could then be used to predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

A hypothetical QSAR data table for a series of derivatives is shown below:

| Compound | R1-substituent | R2-substituent | Log(IC50) | Molecular Weight | LogP |

| 1 | H | H | -5.2 | 245.70 | 3.8 |

| 2 | 4-F | H | -5.5 | 263.70 | 3.9 |

| 3 | H | 4-OCH3 | -5.8 | 275.73 | 3.7 |

| 4 | 4-F | 4-OCH3 | -6.1 | 293.73 | 3.8 |

Reaction Pathway Elucidation and Transition State Analysis using Computational Methods

Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions, including identifying intermediates and transition states. The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with 2-methylaniline. Computational methods can be used to model this reaction and gain a deeper understanding of its energetics and kinetics.

Using quantum mechanical methods like Density Functional Theory (DFT), the following aspects of the reaction can be investigated:

Reactant and product structures: The geometries of the reactants (2-chlorobenzoyl chloride and 2-methylaniline) and the product (this compound) can be optimized to find their lowest energy conformations.

Reaction mechanism: The pathway of the reaction can be mapped out, identifying any intermediates that may be formed. For the amide formation, a tetrahedral intermediate is expected.

Transition state analysis: The structure and energy of the transition state for each step of the reaction can be calculated. This allows for the determination of the activation energy, which is related to the reaction rate. Vibrational frequency calculations can confirm that the identified structure is a true transition state (having one imaginary frequency).

A study on the reactions of 2-bromo(N-benzyl)benzamide and 2-chloro(N-phenyl)benzamide with benzylamine (B48309) has provided insights into related C-H amidation reactions catalyzed by copper. researchgate.net Similar computational studies on the synthesis of this compound could help in optimizing reaction conditions and exploring alternative synthetic routes.

The table below presents a hypothetical summary of calculated energies for the key species in the reaction pathway.

| Species | Relative Energy (kcal/mol) |

| Reactants (2-chlorobenzoyl chloride + 2-methylaniline) | 0.0 |

| Tetrahedral Intermediate | -5.2 |

| Transition State 1 (Formation of intermediate) | +12.5 |

| Transition State 2 (Collapse of intermediate) | +8.7 |

| Products (this compound + HCl) | -15.8 |

Mechanistic Studies of Biological Interactions of 2 Chloro N 2 Methylphenyl Benzamide in Vitro and in Silico

Enzyme Inhibition and Activation Mechanisms by 2-chloro-N-(2-methylphenyl)benzamide and its Analogs

The benzamide (B126) scaffold is a common motif in the design of enzyme inhibitors. Analogs of this compound have demonstrated inhibitory activity against a range of enzymes, suggesting that the parent compound may also possess such properties. The nature of the substituents on both aromatic rings plays a crucial role in the potency and selectivity of enzyme inhibition.

Kinetic Analysis of Enzyme Modulation

Kinetic studies are fundamental to understanding how a compound affects enzyme activity. These analyses determine key parameters such as the half-maximal inhibitory concentration (IC₅₀), the inhibition constant (Kᵢ), and the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

For instance, a study on halo-substituted mixed ester/amide-based derivatives as jack bean urease inhibitors revealed that a compound featuring a 2-chloro-substituted phenyl ring exhibited potent inhibitory activity. semanticscholar.org The kinetic analysis, through Lineweaver-Burk plots, indicated a mixed type of inhibition for the most active derivative. semanticscholar.org This suggests that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities.

Table 1: Example of Enzyme Inhibition Data for a Benzamide Analog

| Compound | Target Enzyme | IC₅₀ (nM) | Inhibition Type | Kᵢ (µM) |

| Derivative 4b | Jack Bean Urease | 1.6 ± 0.2 | Mixed | Not Reported |

Data from a study on halo-substituted mixed ester/amide-based derivatives. semanticscholar.org

Irreversible vs. Reversible Inhibition Studies

The nature of the bond formed between an inhibitor and an enzyme determines whether the inhibition is reversible or irreversible. Reversible inhibitors typically bind through non-covalent interactions, while irreversible inhibitors often form strong covalent bonds with the enzyme. mdpi.comnih.gov

The majority of benzamide-based enzyme inhibitors reported in the literature act as reversible inhibitors. Their mechanism relies on establishing a network of non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, within the enzyme's active site or an allosteric site. For example, molecular docking studies of various benzamide derivatives have highlighted the importance of hydrogen bonding and hydrophobic interactions in their binding to target enzymes. researchgate.net

There is no evidence in the reviewed literature to suggest that this compound or its close analogs act as irreversible inhibitors. Irreversible inhibition typically involves reactive functional groups that can form covalent linkages with amino acid residues in the enzyme, a feature not prominent in the structure of this compound.

Allosteric Modulation Mechanisms

Allosteric modulators bind to a site on the enzyme or receptor that is topographically distinct from the primary (orthosteric) binding site. sigmaaldrich.com This binding event induces a conformational change that alters the affinity or efficacy of the endogenous ligand or substrate. Allosteric modulation can be positive (PAM), enhancing activity, or negative (NAM), reducing activity.

Benzamide-type molecules have been identified as allosteric modulators of certain receptors. For example, some benzamide derivatives act as modulators of the AMPA receptor, with different analogs showing distinct effects on receptor kinetics, suggesting they may bind to different allosteric sites. nih.gov In a study on N-methyl-d-aspartate (NMDA) receptors, certain derivatives were found to act as positive allosteric modulators, enhancing agonist responses. nih.gov These findings indicate that the benzamide scaffold is suitable for interacting with allosteric sites on proteins.

While direct evidence for allosteric modulation by this compound is not available, its structural similarity to known allosteric modulators suggests this as a possible mechanism of action. Further experimental studies would be required to confirm this.

Receptor Binding and Ligand-Target Interactions (In Vitro)

In vitro binding assays are essential for characterizing the interaction between a ligand and its receptor target. These assays can determine the affinity of the ligand for the receptor and provide insights into its potential as an agonist or antagonist.

Receptor Binding Assays (e.g., Radioligand Binding, SPR)

Radioligand binding assays are a common method to determine the affinity of a test compound for a receptor. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound, allowing for the calculation of the IC₅₀ and the inhibition constant (Kᵢ). Surface Plasmon Resonance (SPR) is another powerful technique that can measure the kinetics of binding and dissociation in real-time, providing a more detailed picture of the ligand-receptor interaction.

Studies on N-arylbenzamide analogs have demonstrated their ability to bind to various receptors. For example, certain N-indanyl benzamides have been identified as potent inverse agonists of the RORγt receptor, with IC₅₀ values determined by Fluorescence Resonance Energy Transfer (FRET) assays, a non-radioactive binding assay. nih.gov Another study on N-arylbenzamides as estrogen receptor agonists also highlights the potential of this chemical class to interact with nuclear receptors. tandfonline.com

Table 2: Example of Receptor Binding Data for a Benzamide Analog

| Compound | Target Receptor | Assay Type | IC₅₀ (nM) |

| Compound 5c | RORγt | FRET | 153.7 |

Data from a study on N-indanyl benzamides. nih.gov

Functional Assays for Receptor Agonism/Antagonism in Cell-Free Systems

Cell-free functional assays provide a means to assess the functional consequences of a ligand binding to its receptor without the complexities of a cellular environment. researchgate.net These assays can determine whether a compound acts as an agonist, stimulating the receptor's activity, or an antagonist, blocking the action of an agonist.

For example, in the study of N-indanyl benzamides as RORγt inverse agonists, a cell-based functional assay measuring the differentiation of Th17 cells was used to confirm the functional effect of the compounds. nih.gov While not strictly a cell-free system, it demonstrates the principle of using functional readouts to characterize ligand activity.

In the context of this compound, while direct data from cell-free functional assays is lacking, the known activities of its analogs suggest that it could potentially act as an agonist or antagonist at various receptors. The specific functional outcome would depend on the specific receptor and the conformational changes induced by the binding of the compound.

Cellular Pathway Modulation by this compound (In Vitro Models)

Detailed studies on the specific modulation of cellular pathways by this compound are not extensively available in the current scientific literature. Research on closely related benzamide derivatives, however, suggests that this class of compounds can influence various cellular processes. The following subsections outline the types of analyses required to elucidate these mechanisms, though specific data for this compound is largely absent from published research.

Currently, there are no publicly accessible research articles or databases that provide data from gene expression profiling, such as RNA-Sequencing (RNA-Seq), on cell lines treated with this compound. This type of analysis would be crucial in identifying the genes and genetic pathways that are upregulated or downregulated upon exposure to the compound, offering insights into its mode of action, potential therapeutic targets, and off-target effects.

Similar to gene expression data, specific proteomic analyses, including Western Blot or mass spectrometry-based proteomics, for cell lines treated with this compound are not found in the reviewed scientific literature. Such studies would be instrumental in understanding how the compound affects protein expression levels and post-translational modifications, which are critical for most cellular functions. Proteomic approaches can reveal changes in the abundance of proteins involved in specific signaling pathways or cellular structures, providing a direct link between the compound and its physiological effects. nih.gov

The impact of this compound on specific cell signaling cascades has not been detailed in available research. Investigating its effects on key signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, would be a critical step in characterizing its biological activity. The broader class of benzamides has been noted for diverse biological effects which are often mediated through the perturbation of cell signaling. nanobioletters.com However, without specific studies, the precise signaling cascades affected by this compound remain unknown.

Anti-Microbial/Anti-Parasitic Activity Mechanisms (In Vitro, Non-Clinical)

While specific mechanistic studies on the anti-microbial or anti-parasitic activity of this compound are limited, the broader family of N-phenylbenzamides has been a subject of interest for their potential as anti-infective agents. nanobioletters.commdpi.com

Direct identification of the molecular targets of this compound within pathogenic organisms has not been specifically reported. However, in silico docking studies on other N-phenylbenzamide derivatives have suggested potential interactions with key microbial enzymes. For instance, some derivatives have been docked against aminoglycoside-2''-phosphotransferase-IIa (APH(2'')-IIa), an enzyme produced by both Gram-positive and Gram-negative bacteria that confers resistance to aminoglycoside antibiotics. mdpi.com Another study on different benzamide derivatives identified potential inhibitory activity against α-glucosidase and α-amylase, which could be relevant in the context of microbial metabolism. nih.gov

Table 1: Potential Microbial Enzyme Targets for Benzamide Derivatives (Based on In Silico Studies of Related Compounds)

| Enzyme Target | Pathogen Type | Potential Effect of Inhibition | Reference |

| Aminoglycoside-2''-phosphotransferase-IIa (APH(2'')-IIa) | Gram-positive and Gram-negative bacteria | Overcoming antibiotic resistance | mdpi.com |

| α-Glucosidase | Bacteria/Fungi | Disruption of carbohydrate metabolism | nih.gov |

| α-Amylase | Bacteria/Fungi | Disruption of carbohydrate metabolism | nih.gov |

| Aspartic proteinases (Saps) | Fungi (e.g., Candida albicans) | Inhibition of virulence factors | mdpi.com |

This table represents potential targets based on studies of related benzamide compounds, not specifically this compound.

There is no available research focused on the mechanisms of microbial resistance specifically to this compound. Understanding how microbes might develop resistance is crucial for the long-term viability of any new antimicrobial agent. nih.gov General mechanisms of resistance to antimicrobial compounds include target modification, enzymatic degradation of the drug, and increased efflux of the compound from the microbial cell. Future studies would be necessary to determine if microbes can develop resistance to this compound and through which of these mechanisms.

Bioavailability and Metabolic Fate of this compound in In Vitro Systems

The in vitro assessment of a compound's metabolic stability and its interactions with drug-metabolizing enzymes is a critical component of early-stage drug discovery. These studies provide essential insights into the pharmacokinetic profile of a molecule, helping to predict its behavior in a living organism. To date, specific experimental data on the in vitro bioavailability and metabolic fate of this compound is not extensively available in publicly accessible scientific literature. However, this section outlines the standard methodologies and potential outcomes for such investigations, based on established principles of in vitro drug metabolism studies.

Hepatic Microsomal Stability

The stability of a chemical compound in the presence of liver microsomes is a key indicator of its metabolic clearance rate in the body. enamine.netcreative-bioarray.com Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. creative-bioarray.com The in vitro microsomal stability assay is a fundamental experiment to determine how quickly a compound is metabolized by these enzymes. enamine.netbioduro.com

In a typical hepatic microsomal stability assay, this compound would be incubated with human liver microsomes (HLM) or liver microsomes from other species (e.g., rat, mouse) in the presence of the necessary cofactor, NADPH. bioduro.com The concentration of the parent compound is measured at various time points (e.g., 0, 5, 15, 30, and 60 minutes) using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). bioduro.com From the rate of disappearance of the parent compound, several key parameters can be calculated: the half-life (t½) and the intrinsic clearance (Clint). enamine.net

A high percentage of the compound remaining after a specific time indicates greater metabolic stability, which often correlates with a longer half-life and lower clearance in the body. Conversely, rapid degradation suggests that the compound is a substrate for microsomal enzymes and may be quickly eliminated from the body.

Below is a hypothetical data table illustrating the potential results of a hepatic microsomal stability assay for this compound.

| Parameter | Human Liver Microsomes | Rat Liver Microsomes |

| Incubation Time (min) | % Parent Compound Remaining | % Parent Compound Remaining |

| 0 | 100 | 100 |

| 5 | Data not available | Data not available |

| 15 | Data not available | Data not available |

| 30 | Data not available | Data not available |

| 60 | Data not available | Data not available |

| Half-life (t½, min) | Calculated value | Calculated value |

| Intrinsic Clearance (Clint, µL/min/mg protein) | Calculated value | Calculated value |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

CYP450 Inhibition/Induction Profiling (In Vitro)

CYP450 Inhibition

Investigating the potential of a compound to inhibit specific cytochrome P450 enzymes is crucial for predicting drug-drug interactions. nih.gov Inhibition of a CYP enzyme can lead to an increase in the plasma concentration of other drugs metabolized by that enzyme, potentially causing toxicity. nih.gov In vitro CYP inhibition assays are conducted to determine the concentration of the test compound that causes 50% inhibition of a specific enzyme's activity (IC50). bioivt.com

These assays typically involve incubating the test compound with human liver microsomes and a specific probe substrate for each major CYP isozyme (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). bioivt.com The formation of the metabolite of the probe substrate is measured in the presence and absence of the test compound. A decrease in metabolite formation indicates inhibition.

A hypothetical data table for the CYP450 inhibition potential of this compound is presented below.

| CYP Isozyme | Probe Substrate | IC50 (µM) |

| CYP1A2 | Phenacetin | Data not available |

| CYP2B6 | Bupropion | Data not available |

| CYP2C8 | Amodiaquine | Data not available |

| CYP2C9 | Diclofenac | Data not available |

| CYP2C19 | S-Mephenytoin | Data not available |

| CYP2D6 | Dextromethorphan | Data not available |

| CYP3A4 | Midazolam | Data not available |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

CYP450 Induction

CYP450 induction is the process where a compound increases the expression of one or more CYP enzymes. nih.gov This can lead to faster metabolism of co-administered drugs, potentially reducing their efficacy. bioivt.com In vitro induction studies are typically performed using primary human hepatocytes. nih.gov The hepatocytes are treated with the test compound for a period of time (e.g., 48-72 hours), and the induction of specific CYP enzymes is measured by quantifying the corresponding mRNA levels (e.g., via RT-qPCR) or by assessing the enzyme activity using probe substrates. bioivt.com

The results are often expressed as a fold induction over a vehicle control. A significant fold induction suggests that the compound is an inducer of that particular CYP isozyme.

A hypothetical data table for the CYP450 induction potential of this compound is shown below.

| CYP Isozyme | Fold Induction (mRNA) |

| CYP1A2 | Data not available |

| CYP2B6 | Data not available |

| CYP3A4 | Data not available |

Note: The data in this table is illustrative and does not represent actual experimental results for this compound.

Metabolite Identification from In Vitro Metabolic Studies

Identifying the metabolites of a compound is essential for understanding its metabolic pathways and for assessing the potential for the formation of pharmacologically active or toxic metabolites. In vitro metabolite identification studies are typically conducted using human liver microsomes, hepatocytes, or other subcellular fractions.

Following incubation of this compound with these in vitro systems, the samples are analyzed using high-resolution mass spectrometry (HRMS) to detect and structurally characterize the metabolites formed. Common metabolic transformations include hydroxylation, oxidation, dealkylation, and conjugation reactions.

Based on the structure of this compound, potential metabolic pathways could include hydroxylation of the aromatic rings or the methyl group, followed by further oxidation or conjugation.

A hypothetical table of potential metabolites of this compound is provided below.

| Metabolite | Proposed Structure | Metabolic Reaction |

| M1 | Hydroxylated this compound | Aromatic or aliphatic hydroxylation |

| M2 | Oxidized this compound | Oxidation of the methyl group to a carboxylic acid |

| M3 | Glucuronide conjugate of a hydroxylated metabolite | Glucuronidation |

| M4 | Sulfate conjugate of a hydroxylated metabolite | Sulfation |

Note: The metabolites listed in this table are hypothetical and based on common metabolic pathways. Actual metabolite identification would require experimental data.

Structure Activity Relationship Sar and Structure Property Relationship Spr of 2 Chloro N 2 Methylphenyl Benzamide Derivatives

Systematic Modification of Benzamide (B126) Scaffold and Impact on Biological Activity

The benzamide scaffold offers multiple points for chemical modification, including the benzoyl ring, the aniline (B41778) ring, and the central amide linkage. Studies on various benzamide derivatives have demonstrated that even minor structural changes can lead to significant shifts in biological activity, spanning effects from antidiabetic to antimicrobial and insecticidal properties. nih.govnih.govnanobioletters.comnih.gov For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized and evaluated for their antidiabetic potential. nih.gov This work highlighted that the presence of both an electron-donating group (like a methyl group) and an electron-withdrawing group on the phenyl ring could enhance inhibitory activity against enzymes like α-glucosidase and α-amylase. nih.gov

Halogen atoms, particularly chlorine and fluorine, are frequently incorporated into drug candidates to modulate their biological activity. Their introduction can influence factors like lipophilicity, metabolic stability, and binding affinity. nih.govacs.org In the context of benzamides, the position and nature of the halogen substituent are critical.

The introduction of fluorine atoms has been shown to improve the biological properties of some benzamide derivatives. nih.govacs.org For example, perfluorination of a benzamide scaffold increased its binding affinity compared to the non-fluorinated version. acs.org This is often because fluorine can form favorable intramolecular hydrogen bonds (IMHBs) of the C-X···H–N type, which can pre-organize the molecule into a conformationally locked state that is more favorable for binding to a biological target. nih.govacs.org

Similarly, chlorine substitution impacts the electronic properties and geometry of the molecule. Computational studies on ortho-chloro-substituted tertiary aromatic amides show that such substitutions can strengthen amidic resonance. nsf.gov The ortho-chloro atom on the benzoyl ring of 2-chloro-N-(2-methylphenyl)benzamide is positioned syn (on the same side) to the carbonyl oxygen, an orientation also seen in related structures like 2-chloro-N-(3-methylphenyl)benzamide. nih.govresearchgate.net This constrained geometry can influence how the molecule fits into a receptor's binding pocket. The introduction of a chlorine atom into the aldehyde part of ligands in related zinc complexes led to an increase in their biological activity. mdpi.com

The electronic nature of halogens also plays a role. Being electron-withdrawing, halogens can reduce the nucleophilicity of the aromatic ring, which can affect reaction efficiency during synthesis and potentially modulate the acidity of the amide N-H group, influencing hydrogen bonding capabilities. nih.govacs.orgacs.org

Table 1: Impact of Halogen Substitution on Compound Properties This table is a representative summary based on findings in the cited literature and may not reflect all possible outcomes.

| Substitution Position | Halogen | Observed Effect | Reference |

|---|---|---|---|

| ortho-benzoyl ring | Chlorine | Positions syn to carbonyl; strengthens amidic resonance | nih.govresearchgate.netnsf.gov |

| ortho-benzamide | Fluorine | Can form intramolecular hydrogen bonds; increases binding affinity | nih.govacs.org |

| para-phenyl ring | Cl, Br, F | Electron-withdrawing nature affects reaction yields and nucleophilicity | acs.org |

The position of the methyl group on the aniline ring of N-phenylbenzamides significantly affects the molecule's conformation. In this compound, the ortho-methyl group on the aniline ring is positioned syn to the N-H bond. nih.govresearchgate.net This is in direct contrast to the anti conformation observed between the meta-methyl group and the N-H bond in the isomeric compound, 3-chloro-N-(2-methylphenyl)benzamide. nih.gov

Studies on related benzamide derivatives have shown that the presence and position of a methyl group can be crucial for biological activity. In one study of antidiabetic agents, a derivative with a 2-methyl-5-nitro substituent on the phenyl ring was found to be the most potent inhibitor of α-glucosidase and α-amylase. nih.gov This suggests that the specific electronic and steric profile created by the ortho-methyl group, in combination with other substituents, is highly favorable for activity. nih.gov

Table 2: Conformational Effects of Methyl Group Position This table is a representative summary based on findings in the cited literature.

| Compound | Methyl Position | Dihedral Angle Between Rings | Reference |

|---|---|---|---|

| This compound | ortho | 4.08° | nih.govresearchgate.net |

| 3-chloro-N-(2-methylphenyl)benzamide | ortho | 3.48° | nih.gov |

Modifications to the amide bond itself or the substituents attached to the nitrogen atom provide another avenue for altering biological activity. The central amide group is not merely a linker; its ability to act as a hydrogen bond donor (N-H) and acceptor (C=O) is often critical for molecular recognition. nih.govresearchgate.net

Replacing the hydrogen on the amide nitrogen with various alkyl or aryl groups is a common strategy. A series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamides showed that different N-substituents resulted in a range of antidiabetic activities. nih.gov Similarly, the synthesis of various N-benzamides by reacting a benzoyl chloride with different substituted amines is a standard method to create libraries of compounds for screening. nanobioletters.com

More drastic modifications involve altering the amide bond's core structure. For example, the amide can be incorporated into a ring system. In one study, benzamide derivatives were used to synthesize 2-azetidinones (β-lactams), creating a strained four-membered ring that significantly changes the geometry and reactivity of the core structure. mdpi.com Such changes can lead to entirely new biological activities. The 1,2,4-oxadiazole (B8745197) heterocycle has also been used as a bio-isostere (a chemical substitute) for the amide bond in designing new insecticidal and fungicidal agents. nih.gov

Pharmacophore Modeling and Ligand-Based Design Principles (Pre-Clinical)

In the absence of a known 3D structure of a biological target, drug design often relies on the structures of known active molecules. This is the basis of ligand-based design. dovepress.comdrugdesign.org A pharmacophore is an abstract 3D model that represents the key molecular features—such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers—necessary for a molecule to bind to its target and elicit a biological response. dovepress.com

For a molecule like this compound, a pharmacophore model would be constructed based on its structure and those of its active analogues. This model serves as a 3D query to search large databases of chemical compounds for new molecules that match the required spatial arrangement of features, a process known as virtual screening. dovepress.com

Key principles in ligand-based design include:

Scaffold Hopping: This technique involves replacing the central molecular framework (the scaffold) with a different one while retaining the key pharmacophoric features. This can lead to new compounds with improved properties, such as better patentability or fewer side effects. dovepress.com

Molecular Simplification: Sometimes, a complex natural product or a highly substituted lead compound can be simplified by removing non-essential parts of the structure to create a smaller, easier-to-synthesize molecule that retains the desired activity. drugdesign.org

Computational tools like molecular docking and molecular dynamics simulations are often used alongside pharmacophore modeling to refine the understanding of how a ligand interacts with its target. nih.gov

Physicochemical Property Modulation for Enhanced Biological Activity (e.g., Solubility, Permeability in in vitro models)

For a drug to be effective, it must not only bind to its target but also reach it. This involves navigating a complex biological environment, which requires an optimal balance of physicochemical properties like solubility, permeability, and metabolic stability. The SPR describes how a compound's structure influences these properties.

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are now a standard part of early drug discovery. nih.gov For a series of 2-chloro-benzamide derivatives, these calculations predicted good absorption profiles and low toxicity. nih.gov The introduction of different functional groups can fine-tune these properties. For example, adding polar groups can increase water solubility, while adding non-polar groups can increase lipophilicity, which may enhance membrane permeability. mdpi.com